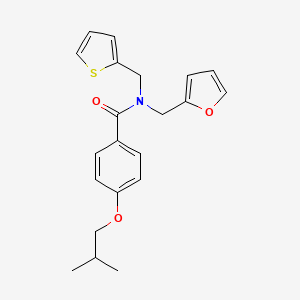

N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-(thiophen-2-ylmethyl)benzamide

Description

N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative featuring dual N-substituents: a furan-2-ylmethyl and a thiophen-2-ylmethyl group. The benzamide core is further substituted at the para position with a 2-methylpropoxy (isobutoxy) moiety.

The compound’s synthesis likely involves sequential alkylation and benzoylation steps. For example, furan-2-ylmethyl and thiophen-2-ylmethyl groups could be introduced via reductive alkylation of aniline precursors with furfural or thiophene-2-carbaldehyde, followed by coupling with 4-(2-methylpropoxy)benzoyl chloride. Similar methodologies are documented for structurally related compounds, such as 2,4-dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide (compound 53) and its thiophene analog (compound 54), which were synthesized via alkylation of 4-chloroaniline with heterocyclic aldehydes and subsequent benzoylation .

Properties

Molecular Formula |

C21H23NO3S |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-(thiophen-2-ylmethyl)benzamide |

InChI |

InChI=1S/C21H23NO3S/c1-16(2)15-25-18-9-7-17(8-10-18)21(23)22(13-19-5-3-11-24-19)14-20-6-4-12-26-20/h3-12,16H,13-15H2,1-2H3 |

InChI Key |

DOAOIVFIQZHIJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(2-methylpropoxy)benzoic acid with an appropriate amine under dehydrating conditions.

Introduction of Furan and Thiophene Groups: The furan and thiophene groups can be introduced through nucleophilic substitution reactions. For instance, furan-2-ylmethyl chloride and thiophen-2-ylmethyl chloride can be reacted with the benzamide core in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-(thiophen-2-ylmethyl)benzamide may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide core can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while reduction may produce corresponding alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could be explored, particularly in targeting specific molecular pathways.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-4-(2-methylpropoxy)-N-(thiophen-2-ylmethyl)benzamide exerts its effects can involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Key Observations :

N-Substituent Diversity: Unlike compounds 53 and 54, which have a single heterocyclic N-substituent, the target compound incorporates both furan and thiophene groups.

Benzamide Core Modifications : The 4-(2-methylpropoxy) group in the target compound contrasts with electron-withdrawing substituents (e.g., 2,4-dichloro in compounds 53/54) or nitro groups (e.g., compound 1d). Alkoxy groups generally increase solubility and metabolic stability compared to halogens .

Physicochemical and Spectral Comparisons

Table 2 highlights spectral and physical property differences:

Key Insights :

- The target compound’s isobutoxy group would produce distinct ¹H NMR signals (e.g., δ 1.05 for methyl groups) absent in dichloro or nitro-substituted analogs .

- IR spectra for all compounds confirm the presence of the benzamide carbonyl (1660–1682 cm⁻¹), but tautomeric forms (e.g., thione vs. thiol in triazoles) are absent here .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.